molecular formula C20H27NO5 B12102804 1-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 4-O-methyl 2-benzyl-2-hydroxybutanedioate

1-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 4-O-methyl 2-benzyl-2-hydroxybutanedioate

Cat. No.: B12102804
M. Wt: 361.4 g/mol
InChI Key: DGURJYWVIFRGSZ-UHFFFAOYSA-N
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Description

hexahydro-1H-pyrrolizine , has the chemical formula C₇H₁₃N . It is a saturated bicyclic amine with a six-membered ring containing one nitrogen atom. The systematic name for this compound is 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-2-naphthalenemethanol . Its melting point is approximately 143°C .

Preparation Methods

Synthetic Routes: The synthetic routes for hexahydro-1H-pyrrolizine involve cyclization reactions. One common method is the reduction of pyrrolidine using hydrogen gas over a metal catalyst. Another approach is the reduction of pyrrole with a suitable reducing agent.

Reaction Conditions: The reduction typically occurs under mild conditions, such as elevated temperature and pressure. Catalysts like palladium or Raney nickel are commonly employed.

Industrial Production: While hexahydro-1H-pyrrolizine is not produced on a large scale, it serves as an intermediate in the synthesis of various compounds.

Chemical Reactions Analysis

Reactivity: Hexahydro-1H-pyrrolizine can undergo several types of reactions:

    Oxidation: It can be oxidized to form pyrrolidine.

    Reduction: As mentioned earlier, its synthesis involves reduction.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium, Raney nickel).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products: The major products depend on the specific reaction conditions. For example, reduction yields pyrrolidine, while oxidation leads to the corresponding pyrrolizine.

Scientific Research Applications

Hexahydro-1H-pyrrolizine finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a scaffold for drug design.

    Medicine: Potential therapeutic agents or intermediates.

    Industry: Used in the synthesis of various compounds.

Mechanism of Action

The exact mechanism of action for hexahydro-1H-pyrrolizine depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.

Properties

IUPAC Name

1-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 4-O-methyl 2-benzyl-2-hydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGURJYWVIFRGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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